

Viltolarsen Phosphorodiamidate Morpholino Oligomer: A Technical Guide

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Compound of Interest

Compound Name: Viltolarsen

Cat. No.: B10822431

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Introduction

Viltolarsen, marketed under the brand name Viltepso®, is an antisense phosphorodiamidate morpholino oligomer (PMO) designed for the treatment of Duchenne muscular dystrophy (DMD) in patients with specific mutations amenable to exon 53 skipping. DMD is a severe, X-linked recessive genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration. **Viltolarsen**'s mechanism of action involves binding to exon 53 of the dystrophin pre-messenger RNA (pre-mRNA), causing it to be excluded during the splicing process. This restores the reading frame of the dystrophin mRNA, enabling the production of a truncated but functional dystrophin protein. This guide provides a detailed overview of the core technical aspects of **Viltolarsen**, including its chemical structure, mechanism of action, clinical efficacy, and the experimental protocols used in its evaluation.

Core Structure and Chemical Properties

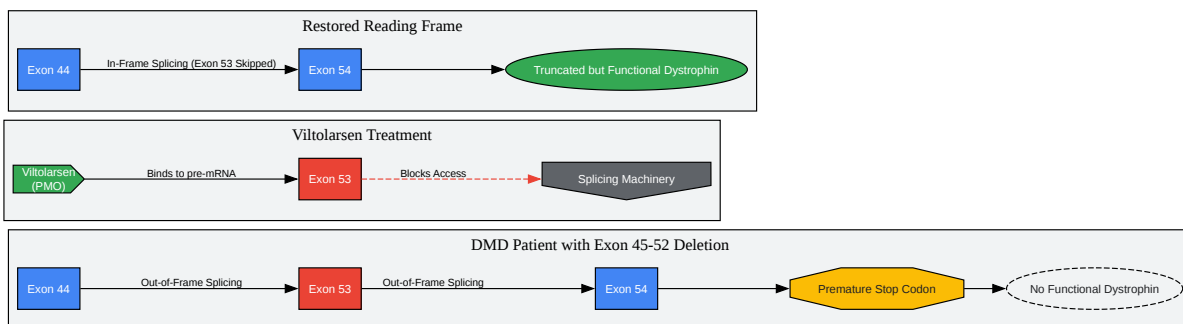
Viltolarsen is a synthetic antisense oligonucleotide belonging to the phosphorodiamidate morpholino oligomer (PMO) class. This chemical architecture confers several advantageous properties for an antisense therapeutic. Unlike natural nucleic acids, PMOs feature a six-membered morpholino ring in place of the five-membered ribofuranosyl ring and uncharged phosphorodiamidate linkages instead of the negatively charged phosphodiester backbone. These modifications render **Viltolarsen** resistant to degradation by endo- and exonucleases, thereby increasing its stability and bioavailability in biological systems.[1][2]

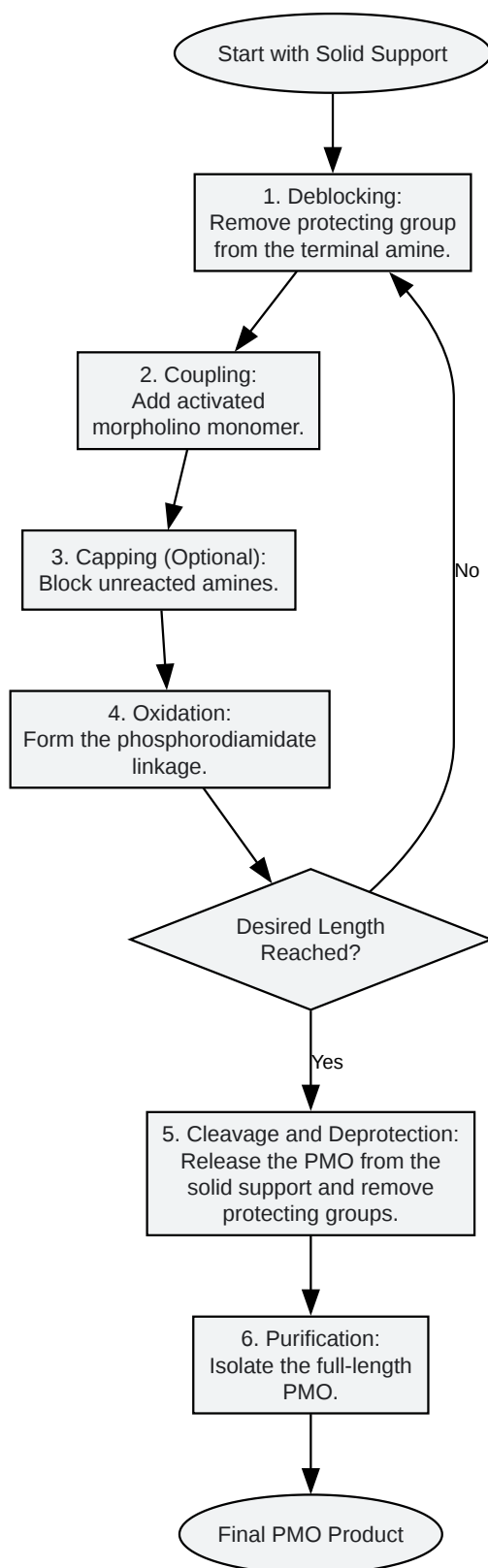
The specific nucleotide sequence of **Viltolarsen** is CCTCCGGTTCTGAAGGTGTTC.[3] This 21-nucleotide sequence is complementary to a region within exon 53 of the human DMD gene, allowing for specific binding to the pre-mRNA transcript.[4][5]

Mechanism of Action: Exon 53 Skipping

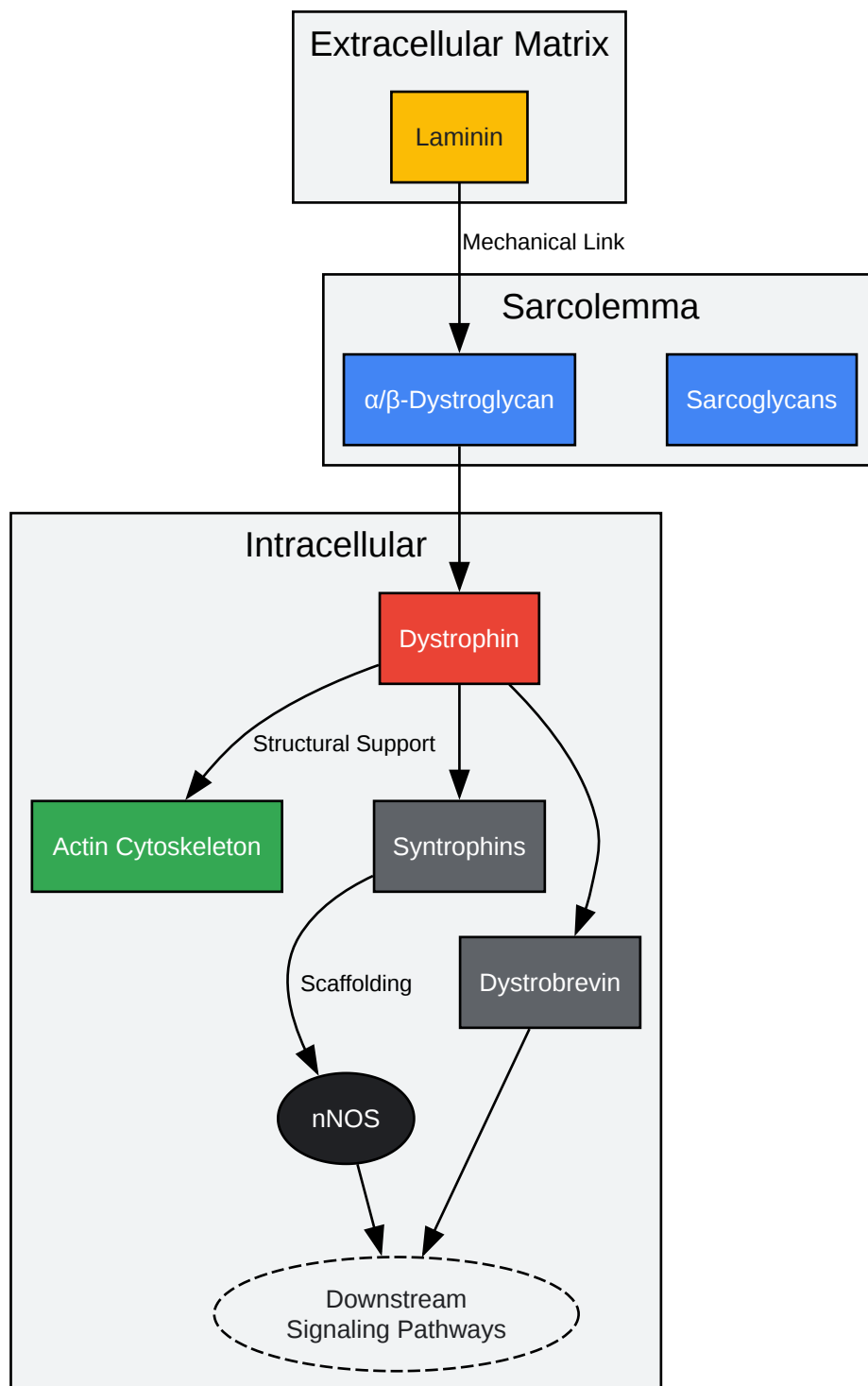
The primary therapeutic action of **Viltolarsen** is to induce the skipping of exon 53 in the dystrophin pre-mRNA during the splicing process. In patients with certain deletions in the DMD gene, the absence of one or more exons disrupts the translational reading frame, leading to a premature stop codon and the absence of functional dystrophin protein.

By binding to a specific sequence on exon 53, **Viltolarsen** sterically hinders the binding of splicing factors. This interference causes the cellular splicing machinery to recognize exon 53 as an intron, leading to its exclusion from the mature mRNA transcript.[5][6] The removal of exon 53 can restore the reading frame of the dystrophin mRNA, allowing for the translation of a shorter, yet partially functional, dystrophin protein.[3][5][6] This truncated protein is similar to the dystrophin found in individuals with the less severe Becker muscular dystrophy (BMD).





Dystrophin-Associated Protein Complex (DAPC) Signaling Scaffold

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